molecular formula C17H16Cl2O B1360626 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE CAS No. 898755-26-5

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE

Cat. No.: B1360626
CAS No.: 898755-26-5
M. Wt: 307.2 g/mol
InChI Key: JJHHSWQLAHFQEC-UHFFFAOYSA-N
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Description

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE is a useful research compound. Its molecular formula is C17H16Cl2O and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

A study by (Jasinski et al., 2007) explored the molecular structure of a closely related compound, demonstrating the angles and conformations between different phenyl groups. This type of research is vital for understanding molecular interactions and structural properties, which are fundamental in materials science and molecular design.

Polymer Synthesis

(Percec & Wang, 1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using phase transfer catalyzed polymerization. The chemical structure of the compound could potentially play a role in similar polymerization processes, contributing to the development of new polymeric materials.

Pharmacological Research Tool

Research by (Croston et al., 2002) identified a compound structurally similar to 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. Compounds like this can serve as valuable tools in pharmacological research, helping to understand receptor mechanisms and potentially leading to new drug discoveries.

Organic Synthesis and Derivatization

The work by (Borgarelli et al., 2022) on the synthesis and derivatization of a 1,4-dihydropyridine scaffold highlights the utility of similar compounds in organic synthesis. The unique properties of such compounds allow for versatile reactions and the creation of diverse chemical structures.

Molecular Complexes and Photonic Materials

(Toda et al., 1985) studied the structures of molecular complexes involving compounds with similar structures. Understanding these interactions is crucial in the development of advanced materials, including photonic materials for applications in optics and electronics.

Catalysis in Polymer Chemistry

(Wei et al., 1991) researched the preparation of telechelics by oxidative coupling polymerization, involving compounds with phenyl groups similar to the one . Such research contributes to the field of catalysis in polymer chemistry, enabling the creation of new polymers with specific properties.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHSWQLAHFQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644812
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-26-5
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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